molecular formula C21H22O5 B2824311 Edudiol CAS No. 63343-94-2

Edudiol

Cat. No.: B2824311
CAS No.: 63343-94-2
M. Wt: 354.402
InChI Key: HCBAFFVITJAXJE-YCRPNKLZSA-N
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Description

Edudiol is a member of the class of pterocarpans, specifically (6aR,11aR)-pterocarpan substituted by hydroxy groups at positions 3 and 9, a methoxy group at position 1, and a prenyl group at position 2. It has been isolated from the roots of Glycyrrhiza uralensis . The molecular formula of this compound is C21H22O5, and it has a molecular weight of 354.40 g/mol .

Scientific Research Applications

Edudiol has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Edudiol can be synthesized through various organic reactions. One common method involves the use of supercritical carbon dioxide extraction with ethanol as a modifier from the dried and ground roots of Glycyrrhiza uralensis . The synthetic route typically involves the following steps:

  • Extraction of the plant material using supercritical carbon dioxide.
  • Purification of the extract to isolate this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction processes using supercritical fluid extraction techniques. This method is preferred due to its efficiency and ability to produce high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: Edudiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced forms of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Edudiol involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Edudiol is unique among pterocarpans due to its specific substitution pattern. Similar compounds include:

This compound stands out due to its specific hydroxy, methoxy, and prenyl substitutions, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

(6aR,11aR)-1-methoxy-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-11(2)4-6-14-16(23)9-18-19(20(14)24-3)21-15(10-25-18)13-7-5-12(22)8-17(13)26-21/h4-5,7-9,15,21-23H,6,10H2,1-3H3/t15-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBAFFVITJAXJE-YCRPNKLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63343-94-2
Record name Edudiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063343942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EDUDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5BY9UB2VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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